molecular formula C8H8O3 B13486064 3-(3-Methylfuran-2-yl)prop-2-enoic acid

3-(3-Methylfuran-2-yl)prop-2-enoic acid

Cat. No.: B13486064
M. Wt: 152.15 g/mol
InChI Key: IINUZMNSOSUSPA-NSCUHMNNSA-N
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Description

3-(3-Methylfuran-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H8O3 It is a derivative of furan, a heterocyclic organic compound, and contains a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylfuran-2-yl)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylfuran with acrolein in the presence of a base, followed by oxidation to form the desired product. Another method involves the use of sulfur ylides and alkyl acetylenic carboxylates, which undergo a series of reactions including Michael addition, intramolecular nucleophilic addition, and elimination to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the formation of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylfuran-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Methylfuran-2-yl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methylfuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylfuran-3-carboxylic acid
  • 3-Methylfuran-2-carboxylic acid
  • Furan-2-carboxylic acid

Uniqueness

3-(3-Methylfuran-2-yl)prop-2-enoic acid is unique due to its specific structure, which includes a furan ring substituted with a methyl group and a prop-2-enoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

(E)-3-(3-methylfuran-2-yl)prop-2-enoic acid

InChI

InChI=1S/C8H8O3/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+

InChI Key

IINUZMNSOSUSPA-NSCUHMNNSA-N

Isomeric SMILES

CC1=C(OC=C1)/C=C/C(=O)O

Canonical SMILES

CC1=C(OC=C1)C=CC(=O)O

Origin of Product

United States

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